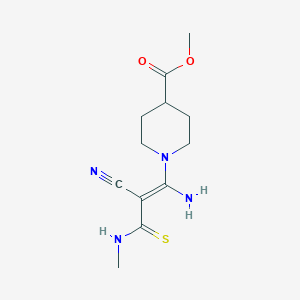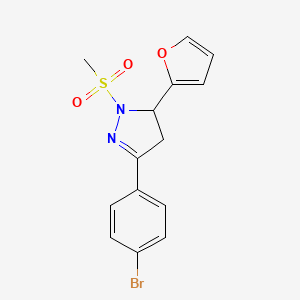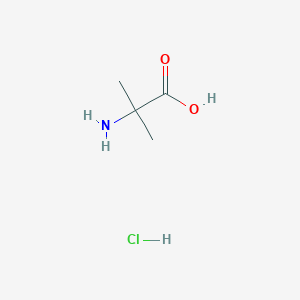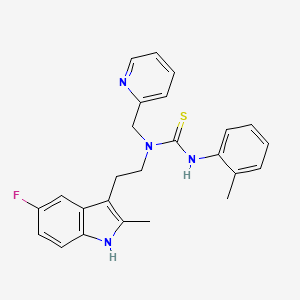![molecular formula C16H16ClN5 B2433062 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1171706-06-1](/img/structure/B2433062.png)
1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It belongs to the class of organic compounds known as pyrazolopyrimidines . These compounds are characterized by a fused pyrazole and pyrimidine ring structure .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been reported in various studies. One method involves ultrasonic-assisted synthesis, which uses a Huisgen 1,3-dipolar cycloaddition reaction . Another method involves a one-flask procedure, which has been described as a plausible mechanism for the synthesis of pyrazolo[3,4-d]pyrimidines .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a fused pyrazole and pyrimidine ring structure . The structure of the compound can be confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
Pyrazolopyrimidines have been found to exhibit various chemical reactions. They have been synthesized using one-pot multicomponent reactions . The reactions involve the use of various reagents and catalysts, and the products have been found to exhibit significant biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its structure and the nature of its constituent atoms and groups. The compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .Scientific Research Applications
Synthesis and Adenosine Receptor Affinity
- Pyrazolo[3,4-d]pyrimidines, including compounds similar to 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been studied for their affinity to A1 adenosine receptors, which are significant in pharmacological research. These studies involve modifying the compound's structure to enhance receptor affinity, providing insights into its potential therapeutic applications (Harden, Quinn, & Scammells, 1991).
Novel Derivatives Synthesis
- Research has been conducted on synthesizing novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives, including those containing an amide moiety. These derivatives offer potential for various biological and pharmacological applications (Liu et al., 2016).
Structural Characterization and Applications
- The synthesis of 6-arylsubstituted pyrazolo[1,5-a] pyrimidines, which are structurally related to the compound , provides valuable insights into their potential applications. These compounds have shown a range of biological activities in medicine (Li-feng, 2011).
Antimicrobial and Anticancer Potential
- Compounds structurally similar to this compound have been evaluated for their antimicrobial and anticancer activities. This research provides insights into the potential medical applications of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . The compound also induces apoptosis, a form of programmed cell death .
Pharmacokinetics
The compound’s degree of lipophilicity allows it to diffuse easily into cells . This property enhances its bioavailability, allowing it to reach its target effectively . .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also shows moderate activity against HepG-2 with an IC50 range of (48–90 nM) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of different halogens in the compound can affect its antitubercular activity . .
Future Directions
The future directions in the research of pyrazolopyrimidines involve the design and synthesis of new derivatives with improved biological activity. These compounds have potential applications in the treatment of various diseases, including cancer . Further studies are needed to fully understand their mechanism of action and to optimize their physical and chemical properties for therapeutic use .
Biochemical Analysis
Biochemical Properties
1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation . This interaction is believed to be due to the compound’s ability to fit into the active site of the enzyme, forming essential hydrogen bonds .
Cellular Effects
In cellular studies, this compound has demonstrated potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. The compound fits well into the active site of CDK2, forming essential hydrogen bonds . This interaction results in the inhibition of the enzyme, which in turn disrupts cell cycle progression and induces apoptosis .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound have not been reported, compounds of the pyrazolo[3,4-d]pyrimidine class have been noted for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been specifically reported. Related compounds have shown dose-dependent effects in various studies .
Metabolic Pathways
Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it may be involved in similar metabolic processes .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins .
properties
IUPAC Name |
1-(2-chlorophenyl)-N-cyclopentylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c17-13-7-3-4-8-14(13)22-16-12(9-20-22)15(18-10-19-16)21-11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQCHFSYVLRQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2432990.png)
![(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2432992.png)

![3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2432994.png)

![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea](/img/structure/B2432999.png)
![5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2433000.png)